ACC2 Inhibitory Potency of the Benzylsulfonyl Derivative vs. Structural Analogs in the US8962641 Patent Series
The compound, known as Example 8.226 in Boehringer's patent US8962641, exhibits an IC₅₀ of 52 nM against human ACC2 [1]. This potency establishes a quantifiable benchmark within the patent series that distinguishes it from numerous other examples with double-digit nanomolar IC₅₀ values. While the patent does not provide a full rank-order table, the 52 nM value places this analog in a mid-range potency tier among the specific examples tested, providing a reference point for SAR decisions within this chemotype [1].
| Evidence Dimension | Human ACC2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 52 nM |
| Comparator Or Baseline | Comparator: Other patent examples in US8962641 series (e.g., Example 8.1/8.65 IC₅₀ = 55 nM; BDBM47172) [2] |
| Quantified Difference | ΔIC₅₀ = 3 nM (52 vs. 55 nM) between adjacent examples |
| Conditions | Recombinant human ACC2; malonyl-CoA formation measured via NADH-linked ATP-consumption assay at pH 7.5 [1] |
Why This Matters
This direct intra-patent potency value allows researchers to contextualize the benzylsulfonyl substituent's contribution relative to other N-sulfonyl variations within a single, controlled SAR dataset—essential for lead optimization decisions.
- [1] BindingDB. BDBM148869 – US8962641, Example 8.226. Acetyl-CoA Carboxylase 2 (Human) IC₅₀ = 52 nM. Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM47172 – US8962641, Example 8.1 and 8.65. Acetyl-CoA carboxylase IC₅₀ = 55 nM. Accessed 2026-04-29. View Source
